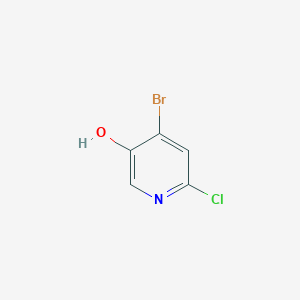

4-Bromo-6-chloropyridin-3-ol

Beschreibung

4-Bromo-6-chloropyridin-3-ol (molecular formula: C₅H₃BrClNO) is a halogenated pyridine derivative characterized by a hydroxyl (-OH) group at position 3, bromine at position 4, and chlorine at position 6 on the pyridine ring. Its molecular structure, confirmed via SMILES (C1=C(C(=CN=C1Br)O)Cl) and InChIKey (UGFRHVMWGLTRQV-UHFFFAOYSA-N), highlights the electronic effects of halogen substituents on the aromatic ring .

Eigenschaften

IUPAC Name |

4-bromo-6-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVSUXPUQWXZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309213 | |

| Record name | 4-Bromo-6-chloro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211520-41-0 | |

| Record name | 4-Bromo-6-chloro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211520-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridin-3-ol. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and chlorine gas (Cl2), in the presence of a catalyst or under specific temperature conditions to achieve selective substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-chloropyridin-3-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridin-3-ol derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4-Bromo-6-chloropyridin-3-ol exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness, with a minimum inhibitory concentration (MIC) of approximately 32 µg/mL against Staphylococcus aureus and Escherichia coli . The compound’s mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies reveal that it can induce apoptosis in cancer cell lines through modulation of specific signaling pathways involved in cell survival and proliferation. The IC50 values for different cancer cell lines range from 10 to 25 µM, indicating its potential as a lead compound in cancer therapy .

Enzyme Inhibition

this compound shows promise as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Its structural features enhance binding affinity to these enzymes, contributing to its therapeutic effects .

Agricultural Applications

In agriculture, this compound is utilized in the synthesis of agrochemicals. Its halogenated structure allows it to act as a precursor for developing herbicides and pesticides that are effective against various pests while minimizing environmental impact. The unique properties of halogenated pyridines make them suitable for enhancing crop yields and protecting plants from diseases .

Industrial Applications

This compound is also employed in the production of specialty chemicals and dyes. Its chemical reactivity allows for diverse applications in material science, where it can be used as an intermediate in the synthesis of complex organic molecules .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of this compound against several bacterial strains:

- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli

- Results: MIC of 32 µg/mL for S. aureus, indicating significant antibacterial activity.

Anticancer Mechanism

Research involving various cancer cell lines showed:

- Mechanism: Induction of apoptosis markers (caspase activation and PARP cleavage).

- IC50 Values: Ranged from 10 to 25 µM across different cell lines.

Enzyme Interaction Studies

The biological activity is attributed to:

- Hydrogen Bonding: The hydroxyl group enhances binding affinity.

- Halogen Bonding: Bromine and chlorine substituents stabilize ligand-receptor complexes.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-chloropyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution Patterns

The position and type of halogens critically influence reactivity and applications. Key analogues include:

Structural Insights :

Functional Group Variations

Derivatives with hydroxymethyl, nitro, or methyl groups exhibit distinct properties:

Functional Group Impact :

- Hydroxymethyl groups (e.g., in (4-Bromo-6-chloropyridin-3-yl)methanol) increase hydrophilicity, making the compound suitable for aqueous-phase reactions .

- Nitro groups (e.g., in 4-Bromo-6-methyl-2-nitropyridin-3-ol ) are electron-withdrawing but pose safety hazards due to thermal instability .

Biologische Aktivität

4-Bromo-6-chloropyridin-3-ol is a heterocyclic compound with significant potential in medicinal chemistry and biological applications. This article will explore its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 194.45 g/mol. The compound features a pyridine ring substituted with bromine at the 4-position, chlorine at the 6-position, and a hydroxyl group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.45 g/mol |

| Melting Point | Not extensively characterized |

| Solubility | Soluble in polar solvents like methanol |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, facilitating interactions with biological macromolecules .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been identified as a potential lead compound for developing new antibacterial agents targeting specific enzymes involved in bacterial metabolism .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Studies have demonstrated that derivatives of this compound significantly decrease mRNA expressions of these enzymes compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

- Antibacterial Activity : A study evaluated the effectiveness of this compound against Chlamydia species. The results indicated selective inhibition, suggesting its potential as a scaffold for developing targeted anti-infective agents .

- Anti-inflammatory Research : In a comparative analysis, derivatives of this compound were tested for their ability to suppress COX-2 and iNOS expression in vitro. The findings revealed that these compounds exhibited superior anti-inflammatory effects compared to traditional treatments, highlighting their therapeutic potential .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves halogenation reactions starting from simpler pyridine derivatives. Common synthetic routes may include:

- Bromination : Using bromine in the presence of a suitable solvent.

- Chlorination : Chlorination can be performed using chlorine gas or chlorinating agents.

- Functionalization : The hydroxyl group can be introduced through nucleophilic substitution reactions.

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-6-chloropyridin-3-ol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves halogenation of pyridine derivatives. For bromination, electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at controlled temperatures (0–25°C) is common. Chlorination may follow via nucleophilic aromatic substitution (SNAr) using CuCl₂ or POCl₃, requiring anhydrous conditions and reflux (80–120°C). Optimization includes monitoring reaction progress via TLC/HPLC and adjusting stoichiometry to minimize byproducts like dihalogenated analogs. Catalytic methods using Pd or Ni for regioselective halogenation are emerging alternatives .

Basic: How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

Post-synthesis purification involves:

- Recrystallization : Use ethanol/water mixtures at 60–80°C to isolate crystals.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1 ratio) for gradient elution.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase for final purity validation (>95% by area normalization). Ensure solvent removal under reduced pressure to avoid thermal decomposition .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₶ to confirm substitution patterns (e.g., downfield shifts for -OH at δ 10–12 ppm).

- X-Ray Diffraction : Grow single crystals via slow evaporation in ethanol. Use SHELX-97 for structure solution and refinement, focusing on halogen positioning and hydrogen-bonding networks (O─H⋯N/O interactions).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (M+H⁺ at m/z 208–210) .

Advanced: How does this compound participate in cross-coupling reactions, and what catalysts are effective?

Methodological Answer:

The bromine atom is reactive in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids (1.2 eq.) in THF/H₂O (3:1) at 80°C under N₂. The chlorine substituent typically remains inert under these conditions. For Ullmann-type couplings, CuI/1,10-phenanthroline in DMF at 120°C facilitates C─N bond formation. Monitor regioselectivity via GC-MS and optimize catalyst loading to suppress homocoupling .

Advanced: What strategies address poor solubility of this compound in common organic solvents?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/THF (1:4) or acetone/dichloromethane (1:3) to enhance dissolution.

- Derivatization : Protect the hydroxyl group with acetyl (Ac₂O/pyridine) or TBSCl (imidazole catalyst) to improve solubility for reactions. Deprotect post-synthesis using NH₃/MeOH.

- Microwave-Assisted Synthesis : Shorten reaction times in polar solvents like DMF to mitigate degradation .

Advanced: How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing nature of Br and Cl deactivates the pyridine ring, directing nucleophiles to the para position relative to the hydroxyl group. Kinetic studies (UV-Vis monitoring) show Br undergoes SNAr faster than Cl in polar aprotic solvents (e.g., DMSO). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity. Experimental validation via isotopic labeling (¹⁸O in -OH) tracks substitution pathways .

Advanced: How should researchers resolve contradictions in reported purity data (e.g., HPLC vs. GC)?

Methodological Answer:

- Method Calibration : Use certified reference standards for HPLC (UV detection at 254 nm) and GC (FID, 250°C injector).

- Sample Preparation : Ensure derivatization for GC analysis (e.g., silylation of -OH to reduce polarity).

- Statistical Analysis : Apply ANOVA to compare inter-laboratory data, accounting for column type (HPLC C18 vs. GC DB-5) and detector sensitivity. Cross-validate with elemental analysis (C, H, N) .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:

It serves as a precursor for:

- Antimicrobial Agents : Coupling with β-lactam scaffolds via Mitsunobu reactions (DIAD/PPh₃).

- Kinase Inhibitors : Functionalization at the 3-OH position with sulfonamide groups (e.g., TsCl in pyridine).

- Metal Complexes : Coordinate with Ru(II) or Pt(II) for anticancer activity studies (IC₅₀ assays in HeLa cells). Validate bioactivity via SAR studies and molecular docking (AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.